molecular formula C13H13NO B13986968 3-Methoxy-[1,1'-biphenyl]-2-amine

3-Methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B13986968
M. Wt: 199.25 g/mol
InChI Key: RNIUBMCNHJLZCF-UHFFFAOYSA-N
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Description

3-Methoxy-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and an amine group (-NH₂) attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amine group can be introduced through a reduction reaction of a nitro precursor or via direct amination using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for 3-Methoxy-[1,1’-biphenyl]-2-amine may involve large-scale catalytic processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro precursor can be reduced to form the amine group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of the amine group.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of an amine group.

    4’-Methoxy-[1,1’-biphenyl]-2-amine: Similar structure with the methoxy group at a different position.

Uniqueness

3-Methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-methoxy-6-phenylaniline

InChI

InChI=1S/C13H13NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3

InChI Key

RNIUBMCNHJLZCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)C2=CC=CC=C2

Origin of Product

United States

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